

Application Notes and Protocols for Sha-68 in Cell Culture Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sha-68

Cat. No.: B1662370

[Get Quote](#)

Introduction

Sha-68 is a potent and selective, non-peptide antagonist for the Neuropeptide S (NPS) receptor (NPSR).[1][2][3] It is a valuable research tool for investigating the physiological and pharmacological roles of the NPS/NPSR signaling system, which is implicated in various biological functions including arousal, anxiety, and memory.[4][5] **Sha-68** functions by competitively blocking the NPSR, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, Neuropeptide S.[4][6] These application notes provide detailed protocols for the proper dissolution and use of **Sha-68** in in-vitro cell culture experiments.

Physicochemical and Solubility Data

Proper dissolution is critical for accurate and reproducible experimental results. **Sha-68** is a hydrophobic molecule with limited solubility in aqueous solutions. The use of an appropriate organic solvent is necessary to prepare stock solutions.

| Property | Value | Source |
|----------------------|--|---|
| Molecular Weight | 445.49 g/mol | [3] [7] |
| Formula | C ₂₆ H ₂₄ FN ₃ O ₃ | [3] [7] |
| CAS Number | 847553-89-3 | [7] |
| Purity | ≥98% | [3] [7] |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | [3] [7] |
| Maximum Solubility | 100 mM in DMSO, 100 mM in Ethanol | [3] [7] |

Pharmacological Data

Sha-68 has been characterized in various in-vitro assays to determine its potency and selectivity for the Neuropeptide S receptor. It primarily antagonizes NPS-induced calcium mobilization.[\[5\]](#)[\[6\]](#)

| Parameter | Cell Line | Value | Description | Source |
|------------------|---|---------|--|--------|
| IC ₅₀ | HEK293 (human NPSR Asn ¹⁰⁷) | 22.0 nM | Half maximal inhibitory concentration against NPS-induced Ca ²⁺ mobilization. | [3][6] |
| IC ₅₀ | HEK293 (human NPSR Ile ¹⁰⁷) | 23.8 nM | Half maximal inhibitory concentration against NPS-induced Ca ²⁺ mobilization. | [3][6] |
| IC ₅₀ | CHO | ~14 nM | Antagonist activity assessed as inhibition of NPS-induced ERK activation. | [2] |
| pA ₂ | Mouse NPSR expressing cells | 8.06 | Schild value indicating competitive antagonism of NPS-stimulated calcium mobilization. | [4] |
| K _i | NPSR Ile ¹⁰⁷ | 47.7 nM | Inhibitory constant determined in radioligand binding experiments. | [6] |

Experimental Protocols

Preparation of Sha-68 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting concentration for cell-based assays.

Materials:

- **Sha-68** powder
- Anhydrous or hygroscopic Dimethyl sulfoxide (DMSO)[\[2\]](#)
- Sterile microcentrifuge tubes or vials
- Calibrated balance and vortex mixer

Procedure:

- Weighing: Accurately weigh a specific amount of **Sha-68** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.455 mg of **Sha-68** (Molecular Weight = 445.49).
- Solvent Addition: Add the appropriate volume of DMSO to the vial containing the **Sha-68** powder. For a 10 mM stock, add 1 mL of DMSO for every 4.455 mg of compound.
- Dissolution: Vortex the solution thoroughly until the **Sha-68** is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, though it is readily soluble in DMSO.[\[2\]](#)
- Sterilization (Optional): If required for long-term storage or sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[\[8\]](#)

Protocol for In-Vitro NPSR Antagonism Assay (Calcium Mobilization)

This protocol outlines a typical experiment to measure the antagonistic activity of **Sha-68** against NPS-induced calcium mobilization in cells expressing the NPSR.

Materials:

- HEK293 or CHO cells stably expressing the Neuropeptide S Receptor (NPSR).[6][8]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).[8]
- 10 mM **Sha-68** stock solution in DMSO.
- Neuropeptide S (NPS) agonist solution.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
- Pluronic acid.[8]
- 96-well, black, clear-bottom cell culture plates.
- Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).[6][8]

Procedure:

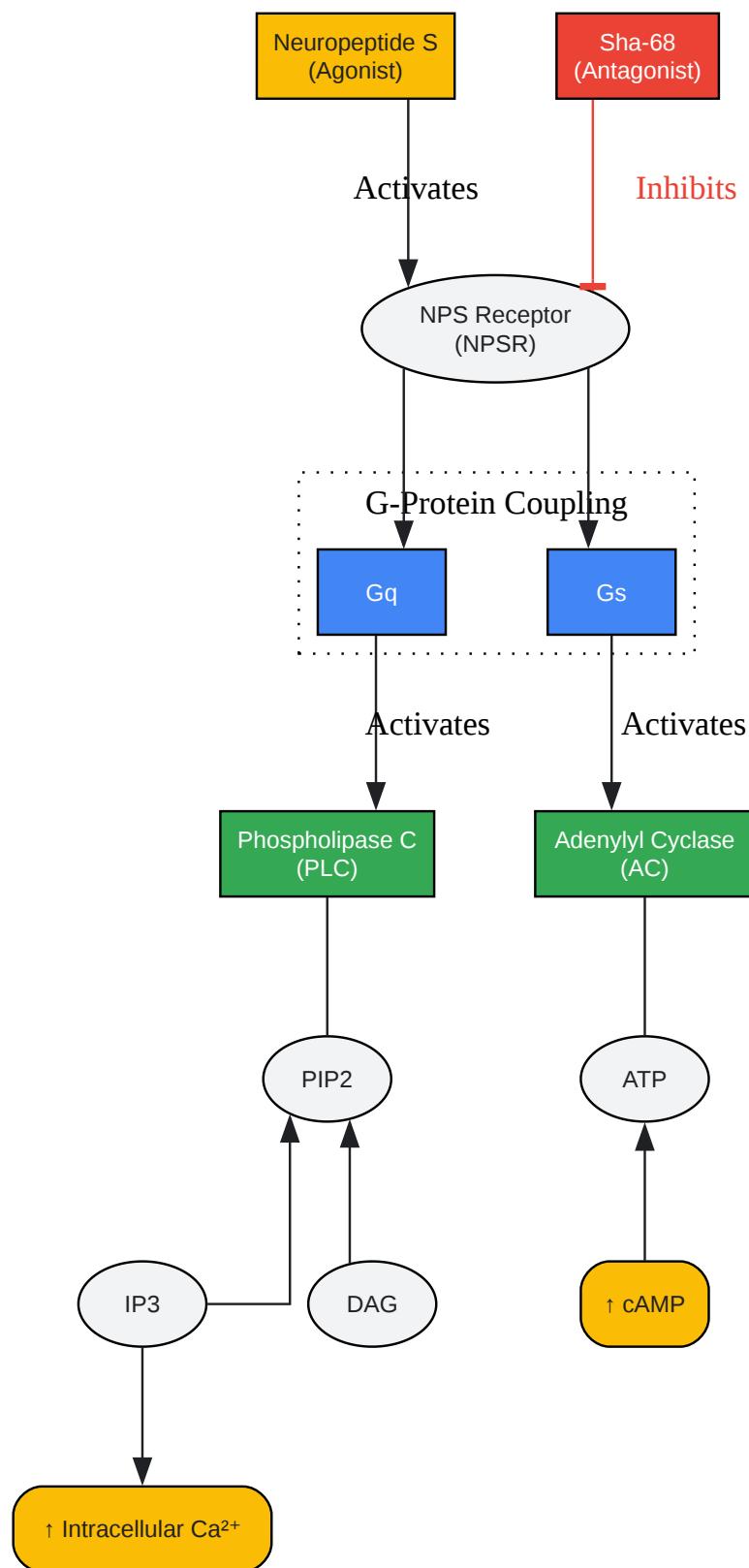
- Cell Seeding: Seed the NPSR-expressing cells into 96-well plates at a predetermined density (e.g., 50,000 cells/well) and culture overnight to allow for attachment.[8]
- Dye Loading: The next day, remove the culture medium and incubate the cells with a loading solution containing a calcium-sensitive dye like Fluo-4 AM and pluronic acid for 30-60 minutes at 37°C.[8]
- Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.
- Compound Preparation (Serial Dilution): Prepare serial dilutions of **Sha-68** in the assay buffer from the 10 mM DMSO stock. The final concentration of DMSO in the wells should be kept constant and non-toxic, typically below 0.5%. [9] A vehicle control containing the same final concentration of DMSO must be included.
- Antagonist Pre-incubation: Add the diluted **Sha-68** solutions (or vehicle) to the respective wells and incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow the antagonist

to bind to the receptors.

- Agonist Stimulation: Place the plate into the fluorometric reader. Measure the baseline fluorescence, then add the NPS agonist at a concentration known to elicit a response (e.g., its EC₅₀ concentration).
- Data Acquisition: Immediately measure the change in fluorescence, which corresponds to the mobilization of intracellular calcium.^[6]
- Data Analysis: The inhibitory effect of **Sha-68** is determined by comparing the fluorescence signal in **Sha-68**-treated wells to the vehicle-treated control wells. Calculate IC₅₀ values by plotting the percent inhibition against the log concentration of **Sha-68**.

Visualizations

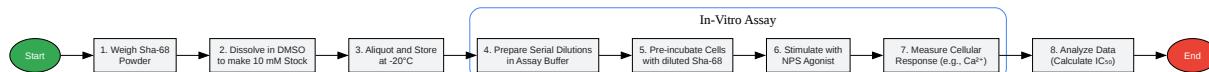
NPSR Signaling Pathway and Sha-68 Inhibition



[Click to download full resolution via product page](#)

Caption: NPSR signaling and the inhibitory action of **Sha-68**.

Experimental Workflow for Sha-68 Dissolution and Use



[Click to download full resolution via product page](#)

Caption: Workflow for preparing and using **Sha-68** in cell culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SHA-68 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHA 68 | Neuropeptide S Receptors | Tocris Bioscience [tocris.com]
- 4. Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Sha-68 in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662370#how-to-dissolve-sha-68-for-cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com